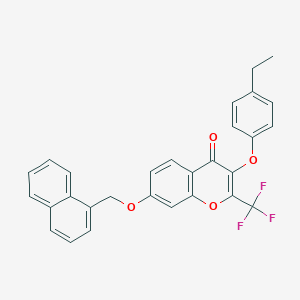![molecular formula C26H26N2O4S B284736 N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of high-affinity glutamate transporters that are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TBOA inhibits the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate NMDA receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In animal models, TBOA has been shown to increase extracellular glutamate levels, activate NMDA receptors, and have neuroprotective effects. TBOA has also been shown to decrease seizure activity in animal models of epilepsy. However, TBOA has also been shown to have some toxic effects, including the induction of seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, making it a useful tool for studying the role of this compound in various neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for research purposes. However, TBOA has some limitations for use in lab experiments. It has been shown to have some toxic effects, particularly at high doses, which can limit its use in animal models. Additionally, TBOA is not selective for this compound, and can inhibit other glutamate transporters at high doses.
Orientations Futures
There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Further research is needed to determine the optimal dosing and delivery methods for TBOA in these conditions. Another area of interest is the development of more selective inhibitors of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, which could have fewer side effects than TBOA. Finally, further research is needed to determine the long-term effects of TBOA on neuronal function and survival.
Méthodes De Synthèse
TBOA can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzothiazole to form the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]thiazepine-4-carboxylic acid to form the final product, TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential use in treating various neurological disorders. In vitro studies have shown that TBOA can inhibit the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C26H26N2O4S |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
N-[3-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26N2O4S/c1-16(29)27-19-9-7-8-17(12-19)21-15-25(33-24-11-6-5-10-20(24)28-21)18-13-22(30-2)26(32-4)23(14-18)31-3/h5-14,25H,15H2,1-4H3,(H,27,29) |
Clé InChI |
LZAQAJSDURQEBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)
![7-[4-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284662.png)
![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
